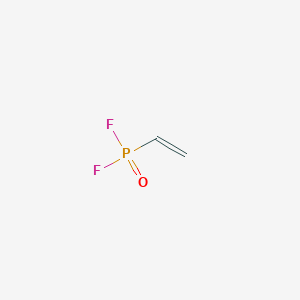

Ethenylphosphonic difluoride

CAS No.: 18133-42-1

Cat. No.: VC19703371

Molecular Formula: C2H3F2OP

Molecular Weight: 112.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18133-42-1 |

|---|---|

| Molecular Formula | C2H3F2OP |

| Molecular Weight | 112.02 g/mol |

| IUPAC Name | 1-difluorophosphorylethene |

| Standard InChI | InChI=1S/C2H3F2OP/c1-2-6(3,4)5/h2H,1H2 |

| Standard InChI Key | XKGDIYUNFPJUEP-UHFFFAOYSA-N |

| Canonical SMILES | C=CP(=O)(F)F |

Introduction

Structural and Chemical Identity

Ethenylphosphonic difluoride (IUPAC name: ethenylphosphonic difluoride) features a tetrahedral phosphorus center bonded to an ethenyl group, two fluorine atoms, and an oxygen atom. The compound’s molecular formula is C₂H₃F₂O₂P, with a molecular weight of 128.03 g/mol . Its structure is analogous to vinylphosphonic acid (CH₂=CHP(O)(OH)₂), where hydroxyl groups are replaced by fluorides, enhancing electrophilicity and thermal stability .

Table 1: Key Physical Properties

The presence of fluorine atoms imparts resistance to oxidation, making it suitable for high-temperature applications .

Synthesis and Manufacturing

Direct Fluorination of Vinylphosphonic Acid

A common synthesis route involves treating vinylphosphonic acid with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) . The reaction proceeds via nucleophilic substitution, replacing hydroxyl groups with fluorine:

This method yields high purity (>90%) but requires anhydrous conditions to prevent hydrolysis .

Hydrothermal Methods

Metal-mediated approaches, inspired by zirconium phosphate syntheses, utilize hydrofluoric acid to precipitate ethenylphosphonic difluoride from precursor solutions . For example, reacting zirconium oxychloride with vinylphosphonic acid in HF yields crystalline products with controlled stoichiometry .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Fluorination | 85–90 | 90–95 | Scalable, high yield | Corrosive reagents |

| Hydrothermal | 70–75 | 80–85 | Crystalline product | Requires HF handling |

Applications in Research and Industry

Nucleic Acid Chemistry

Ethenylphosphonic difluoride derivatives are used to modify oligonucleotides, altering DNA backbone flexibility. For instance, vinylphosphonate internucleotide linkages inhibit helicase activity by restricting rotational motion, a finding critical for antiviral drug design .

Catalysis and Ligand Design

The compound’s phosphonate group facilitates ionic interactions in palladium-catalyzed cross-couplings. In a 2025 study, sulfonated phosphine ligands derived from ethenylphosphonic difluoride enabled meta-selective Suzuki-Miyaura couplings, achieving >90% selectivity . This contrasts with traditional ligands, which favor para-substitution .

Pharmaceutical Prodrugs

Japanese Patent JP4741725B2 highlights phosphonate difluorides as prodrug candidates due to their hydrolytic stability and bioavailability . For example, fluorinated analogs of FTY720 (a sphingosine-1-phosphate receptor modulator) show enhanced antiapoptotic activity in epithelial cells .

Recent Advances and Future Directions

A 2025 Chemical Reviews article underscores its role in enantioselective dearomatization reactions, producing chiral cyclohexanones with 88–94% ee . Future research may explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume